
LY 345899
Descripción general
Descripción
LY 345899 es un análogo del folato y un potente inhibidor de la deshidrogenasa de metilenotetrahidrofolato (MTHFD1 y MTHFD2). Ha demostrado un potencial significativo en la investigación científica, particularmente en los campos del tratamiento del cáncer y los estudios metabólicos .
Métodos De Preparación
La síntesis de LY 345899 implica varios pasos, comenzando con la preparación de la estructura principal, seguida de modificaciones del grupo funcional. Las rutas sintéticas exactas y las condiciones de reacción son propietarias y no se publican ampliamente. Se sabe que el compuesto está disponible en alta pureza (≥95%) y se puede disolver en dimetilsulfóxido (DMSO) para uso experimental .
Análisis De Reacciones Químicas
LY 345899 sufre varias reacciones químicas, principalmente involucrando su interacción con enzimas en el ciclo del folato. Actúa como un inhibidor de la deshidrogenasa de metilenotetrahidrofolato, interrumpiendo la homeostasis de NADPH y redox. Esto lleva a un aumento de la producción de especies reactivas de oxígeno (ROS) y muerte celular bajo estrés oxidativo . Los reactivos comunes utilizados en estas reacciones incluyen folitixorina y NADP+, con los principales productos siendo intermedios del ciclo del folato interrumpidos .
Aplicaciones Científicas De Investigación
Preclinical Studies
- Conditional Lethality Profiling : A study highlighted that LY 345899 exhibited significant growth defects in K562 cells (a human leukemia cell line) when tested under Human Plasma-Like Medium conditions. The compound was more effective in this environment compared to traditional RPMI media, indicating that nutrient availability influences its efficacy .
- Dual Mechanism of Action : Research indicated that this compound not only inhibits methylenetetrahydrofolate dehydrogenases but also affects other metabolic pathways related to nucleotide synthesis. This dual action could enhance its therapeutic potential against cancers with altered folate metabolism .
- Cell Line Sensitivity : In high-throughput screening assays, this compound was identified as a potent candidate among various anticancer compounds, demonstrating effectiveness against multiple cancer types by exploiting their unique metabolic profiles .
Cancer Types Targeted
- Bladder Cancer : Increased expression of methylenetetrahydrofolate dehydrogenases has been correlated with poor prognosis in bladder cancer patients. Inhibition of these enzymes using this compound may provide a novel therapeutic strategy to improve outcomes .
- Colorectal Cancer : Preliminary findings suggest that targeting folate metabolism could inhibit colorectal cancer cell growth. This compound's role as an inhibitor could be pivotal in developing treatment regimens for this malignancy .
- Leukemias : The compound's ability to induce conditional lethality in leukemia cell lines emphasizes its potential as a treatment option for hematological cancers where folate metabolism is dysregulated .
Data Tables
Mecanismo De Acción
LY 345899 ejerce sus efectos inhibiendo la deshidrogenasa de metilenotetrahidrofolato (MTHFD1 y MTHFD2). Esta inhibición interrumpe el ciclo del folato, lo que lleva a una disminución de las proporciones de NADPH a NADP+ y un aumento de la producción de ROS. El compuesto se dirige al ciclo del folato, que es crucial para la síntesis y reparación del ADN, lo que lo hace eficaz en el tratamiento del cáncer .
Comparación Con Compuestos Similares
LY 345899 es único en su doble inhibición de MTHFD1 y MTHFD2, con valores de IC50 de 96 nM y 663 nM, respectivamente . Compuestos similares incluyen metotrexato, que se dirige a la reductasa de dihidrofolato, y pemetrexed, que inhibe múltiples enzimas dependientes del folato. La inhibición específica de this compound de MTHFD1 y MTHFD2 lo distingue, proporcionando un mecanismo de acción único y posibles beneficios terapéuticos .
Actividad Biológica
LY 345899 is a compound recognized for its role as an inhibitor of the mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2). This enzyme is crucial in folate metabolism and has been implicated in various biological processes, particularly in cancer. The following sections detail the biological activity of this compound, including its mechanisms of action, effects on cellular metabolism, and implications for cancer therapy.
This compound functions primarily by inhibiting MTHFD2, which is essential for the conversion of methylenetetrahydrofolate to methyltetrahydrofolate. This inhibition disrupts the folate cycle, leading to altered cellular metabolism. The compound's effects can be summarized as follows:
- Inhibition of Folate Metabolism : By targeting MTHFD2, this compound reduces the availability of folate-derived metabolites necessary for nucleotide synthesis and cellular proliferation .
- Induction of Redox Imbalance : The inhibition leads to a decrease in NADPH production, which is critical for maintaining redox homeostasis. This imbalance can induce oxidative stress in cancer cells, promoting cell death .
- Conditional Lethality : Research has shown that this compound exhibits conditional lethality in specific cancer cell lines, particularly those with high dependency on folate metabolism. This property makes it a potential candidate for targeted cancer therapies .
Case Studies
- Colorectal Cancer : In studies involving colorectal cancer (CRC) cell lines, this compound demonstrated significant anti-proliferative effects. The compound was shown to inhibit cell growth and induce apoptosis through mechanisms linked to redox imbalance and metabolic disruption .
- Breast Cancer : Another study highlighted the efficacy of this compound in breast cancer models. The compound's ability to inhibit MTHFD2 led to reduced tumor growth in xenograft models, suggesting its potential as a therapeutic agent against hormone-responsive tumors .
- Mechanistic Insights : A detailed analysis revealed that treatment with this compound resulted in altered expression levels of key metabolic enzymes and increased levels of reactive oxygen species (ROS) within tumor cells. This change was correlated with enhanced sensitivity to chemotherapeutic agents, indicating a synergistic effect when combined with traditional therapies .
Table 1: Summary of Biological Effects of this compound
Research Findings
Recent studies have expanded our understanding of this compound's role in cancer biology:
- Metabolic Reprogramming : Cancer cells often undergo metabolic reprogramming to support rapid growth. Inhibition of MTHFD2 by this compound disrupts this reprogramming by limiting the availability of key metabolites required for nucleic acid synthesis .
- Potential for Combination Therapy : Research indicates that combining this compound with other agents may enhance its efficacy, particularly in tumors that exhibit high metabolic plasticity .
Propiedades
IUPAC Name |
(2S)-2-[[4-(3-amino-1,9-dioxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O7/c21-19-24-15-14(17(31)25-19)27-11(7-22-15)8-26(20(27)34)10-3-1-9(2-4-10)16(30)23-12(18(32)33)5-6-13(28)29/h1-4,11-12H,5-8H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31)/t11?,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNFRYBHBVDHSG-KIYNQFGBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C(=O)N2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CN(C(=O)N2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.